molecular formula C25H23N3O5S2 B12035655 4-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid CAS No. 624724-13-6

4-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid

Cat. No.: B12035655
CAS No.: 624724-13-6
M. Wt: 509.6 g/mol
InChI Key: ZRTCKQLFETYPHX-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiazolidinone ring, and a butanoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

CAS No.

624724-13-6

Molecular Formula

C25H23N3O5S2

Molecular Weight

509.6 g/mol

IUPAC Name

4-[(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C25H23N3O5S2/c1-32-19-11-10-16(13-20(19)33-2)23-17(15-28(26-23)18-7-4-3-5-8-18)14-21-24(31)27(25(34)35-21)12-6-9-22(29)30/h3-5,7-8,10-11,13-15H,6,9,12H2,1-2H3,(H,29,30)/b21-14-

InChI Key

ZRTCKQLFETYPHX-STZFKDTASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thiazolidinone ring. The final step involves the introduction of the butanoic acid moiety. Common reagents used in these reactions include hydrazine, aldehydes, and thiourea, under conditions such as reflux and the use of catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated analogs of the original compound.

Scientific Research Applications

4-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-propionic acid
  • (2E)-2-(3,4-Dimethoxybenzylidene)-1-indanone

Uniqueness

Compared to similar compounds, 4-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid is a thiazolidinone derivative that integrates a pyrazole moiety, which has been recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a thiazolidinone core with a butanoic acid side chain and a pyrazole ring. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and potentially its biological efficacy. The molecular weight is approximately 527.669 g/mol , indicating a relatively complex structure suitable for various interactions within biological systems.

Antitumor Activity

Research has indicated that thiazolidinone derivatives exhibit significant antitumor properties . The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated an IC50 value comparable to established chemotherapeutics, suggesting effective cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
4aA-4311.61 ± 1.92
4bJurkat< 10

The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring significantly influence antitumor activity, with electron-donating groups enhancing efficacy.

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory effects . In studies measuring cytokine production, it was found to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) significantly.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
4c76%86%

This anti-inflammatory activity positions the compound as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of thiazolidinones are well-documented, and this compound has shown effectiveness against various bacterial strains. Testing against E. coli and Staphylococcus aureus revealed significant inhibition at low concentrations.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The thiazolidinone scaffold is known to inhibit key enzymes involved in tumor progression and inflammation.
  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Cytokine Modulation : By modulating cytokine release, it can effectively reduce inflammation.

Study 1: Antitumor Efficacy in Vivo

A recent study investigated the in vivo efficacy of the compound using xenograft models. Tumor-bearing mice treated with the compound showed a 50% reduction in tumor volume compared to control groups, demonstrating its potential as an anticancer agent.

Study 2: Anti-inflammatory Effects in Rodent Models

In rodent models of acute inflammation induced by carrageenan, administration of the compound resulted in significant reductions in paw edema compared to untreated controls, further supporting its anti-inflammatory claims.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.